molecular formula C23H21ClN2O4S B14205654 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide CAS No. 827576-84-1

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide

Cat. No.: B14205654
CAS No.: 827576-84-1
M. Wt: 456.9 g/mol
InChI Key: MIPBNBQWYKSGGQ-UHFFFAOYSA-N
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Description

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide is a chemical compound with the molecular formula C23H21ClN2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide involves its interaction with specific molecular targets, such as cPLA2α. By inhibiting this enzyme, the compound reduces the release of arachidonic acid from phospholipids, thereby decreasing the production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide is unique due to its specific combination of functional groups, which confer its inhibitory activity against cPLA2α. This makes it a valuable compound for research into anti-inflammatory therapies .

Properties

CAS No.

827576-84-1

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-4-chlorobutanamide

InChI

InChI=1S/C23H21ClN2O4S/c24-16-6-11-22(27)25-18-12-14-19(15-13-18)31(29,30)26-21-10-5-4-9-20(21)23(28)17-7-2-1-3-8-17/h1-5,7-10,12-15,26H,6,11,16H2,(H,25,27)

InChI Key

MIPBNBQWYKSGGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCl

Origin of Product

United States

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